(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C13H12N4O2 and its molecular weight is 256.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of isoxazole and pyrimidine derivatives due to their potential biological activities. For instance, Sobenina et al. (2005) detailed the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles through the reaction of specific pyrroles with hydroxylamine, highlighting the methodological advancements in synthesizing such compounds for further biological evaluation (Sobenina, Drichkov, Mikhaleva, Petrova, Ushakov, & Trofimov, 2005). Similarly, the development of precipitation-resistant solution formulations for poorly water-soluble compounds like Compound A, as discussed by Burton et al. (2012), underscores the importance of formulation chemistry in enhancing the bioavailability of therapeutic agents (Burton, Ying, Gandhi, West, Huang, Zhou, Shah, Chen, & Shen, 2012).
Antimicrobial and Anticancer Activity
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole and pyrimidine derivatives exhibiting significant antimicrobial and anticancer activities, highlighting the potential of these compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). Such research illustrates the ongoing exploration of novel chemical entities for the development of new drugs.
Enzyme Inhibition for Disease Treatment
The design and synthesis of compounds as sodium channel blockers and anticonvulsant agents, as described by Malik and Khan (2014), demonstrate the approach towards discovering new treatments for neurological conditions (Malik & Khan, 2014). This emphasizes the role of chemical synthesis in targeting specific molecular pathways for disease management.
Advanced Material Development
Volpi et al. (2017) discussed the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with potential applications in creating luminescent materials, showcasing the intersection of organic chemistry and material science for innovative applications (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(10-3-12(19-16-10)8-1-2-8)17-5-9-4-14-7-15-11(9)6-17/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPITLPYYSASNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.